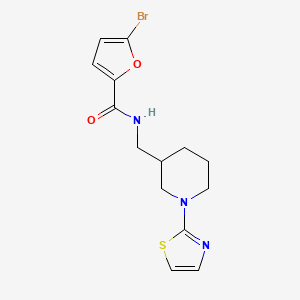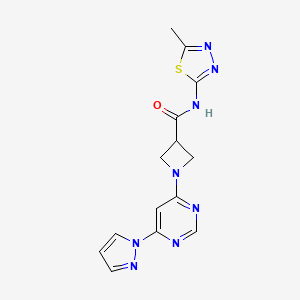
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a useful research compound. Its molecular formula is C30H38N4O5 and its molecular weight is 534.657. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Quinazolinone derivatives, similar in structure to the compound , have been synthesized and evaluated for their antimicrobial activities. These compounds, through various synthetic routes, have shown potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the relevance of such compounds in developing new antimicrobials (Habib, Hassan, & El‐Mekabaty, 2013).
Antifolate Activity
Compounds with a quinazoline backbone have been investigated for their inhibitory activity against thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The study of these compounds contributes to the search for new anticancer agents, particularly those with the potential to disrupt folate metabolism in cancer cells (Marsham et al., 1989).
Synthesis of Heterocyclic Compounds
Research into the catalytic reactions of compounds containing prop-2-ynyl groups has led to the development of methods for synthesizing a variety of heterocyclic derivatives. These synthetic methodologies are valuable for the production of compounds with potential pharmacological activities, including those related to the core structure of the compound (Bacchi et al., 2005).
Analgesic and Anti-inflammatory Agents
Research on benzodifuran derivatives has explored their potential as anti-inflammatory and analgesic agents. This highlights the versatility of complex organic molecules in the search for new therapeutic agents with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Discovery of Antidepressants
The investigation into quinazoline derivatives as 5-HT3 receptor antagonists for their potential antidepressant effects exemplifies the ongoing search for novel treatments for depression. This research underscores the importance of structural diversity in drug discovery programs targeting central nervous system disorders (Mahesh et al., 2011).
Properties
CAS No. |
866346-11-4 |
|---|---|
Molecular Formula |
C30H38N4O5 |
Molecular Weight |
534.657 |
IUPAC Name |
4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H38N4O5/c1-39-19-7-17-31-27(35)21-33-26-11-6-5-10-25(26)29(37)34(30(33)38)20-23-12-14-24(15-13-23)28(36)32-18-16-22-8-3-2-4-9-22/h2-6,8-11,23-24H,7,12-21H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
ZECPTFLWINKSNK-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)
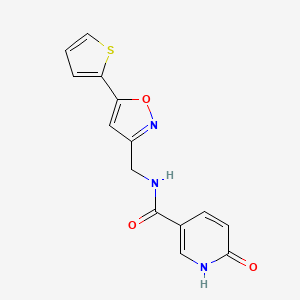


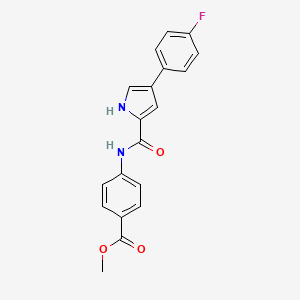
![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
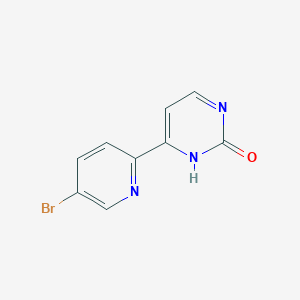
![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)

